N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanylamino]acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties. The molecular formula of this compound is , and it has a molecular weight of approximately 378.46 g/mol.
This compound can be classified under the category of pharmaceutical intermediates and active pharmaceutical ingredients. It is particularly relevant in the context of drug development due to its structural features that may contribute to biological activity. The compound's structure includes both pyrazole and pyrimidine moieties, which are common in many bioactive molecules.
The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanylamino]acetamide typically involves multi-step organic reactions. Key steps include:
Each step requires careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
The molecular structure of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanylamino]acetamide can be represented using various structural notations:
CC(C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C))This notation provides a compact representation of the compound's structure, highlighting key functional groups.
The compound features:
The compound can participate in various chemical reactions typical for amides and heterocycles:
The mechanism of action for N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanylamino]acetamide is not fully elucidated but is thought to involve interaction with specific biological targets:
Data from pharmacological studies indicate potential efficacy in pain relief and inflammation reduction.
Physical stability studies reveal that the compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanylamino]acetamide holds promise in various scientific fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2